molecular formula C22H19N5O5S B12472353 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B12472353
M. Wt: 465.5 g/mol
InChI Key: RDHPBHTUOFNVFD-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of benzodioxin, triazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the benzodioxin ring, the triazole ring, and the oxadiazole ring, followed by their coupling.

    Formation of Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of Triazole Ring: The triazole ring can be synthesized via the cyclization of hydrazides with nitriles or carboxylic acids in the presence of a suitable catalyst.

    Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of amidoximes with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole and oxadiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom in the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can lead to quinones, while reduction of the triazole ring can yield dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: This compound shares the benzodioxin moiety but differs in the presence of the dichloro and benzamide groups.

    Benzyl ((3-me-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate: This compound contains a purinylthioacetate moiety, which is structurally different from the triazole and oxadiazole rings.

Uniqueness

The uniqueness of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings. This structural complexity provides a versatile platform for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C22H19N5O5S

Molecular Weight

465.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C22H19N5O5S/c1-27-21(14-3-5-16-18(11-14)31-9-7-29-16)24-25-22(27)33-12-19-23-20(26-32-19)13-2-4-15-17(10-13)30-8-6-28-15/h2-5,10-11H,6-9,12H2,1H3

InChI Key

RDHPBHTUOFNVFD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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